molecular formula C15H14N2O B8492883 1-(2-Methoxy-phenyl)-2-methyl-1H-benzoimidazole

1-(2-Methoxy-phenyl)-2-methyl-1H-benzoimidazole

Cat. No. B8492883
M. Wt: 238.28 g/mol
InChI Key: GHPVHVUCVKXVRL-UHFFFAOYSA-N
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Patent
US08735586B2

Procedure details

The title compound was prepared with the analogous procedure described in example 1 using 1-Iodo-2-nitrobenzene (124 mg, 0.5 mmol) and N-(2-methoxyphenyl)-acetamide (99 mg, 0.6 mmol) as starting materials to yield the title compound as a yellow solid (60 mg, 50%). 1H NMR (DMSO) δ 2.29 (s, 3 H), 3.73 (s, 3 H), 6.88 (d, J=8.1 Hz, 1 H), 7.08-7.18 (m, 3 H), 7.31 (d, J=7.6 Hz, 1 H), 7.41 (d, J=7.9 Hz, 1 H), 7.54-7.58 (m, 2 H); 13C NMR δ 13.5, 55.6, 109.6, 112.9, 118.2, 121.0, 121.5, 121.9, 123.5, 129.0, 130.7, 136.2, 142.4, 151.9, 154.6.
Quantity
124 mg
Type
reactant
Reaction Step One
Quantity
99 mg
Type
reactant
Reaction Step Two
Yield
50%

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[N+:8]([O-])=O.[CH3:11][O:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=1[NH:19][C:20](=O)[CH3:21]>>[CH3:11][O:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=1[N:19]1[C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=2[N:8]=[C:20]1[CH3:21]

Inputs

Step One
Name
Quantity
124 mg
Type
reactant
Smiles
IC1=C(C=CC=C1)[N+](=O)[O-]
Step Two
Name
Quantity
99 mg
Type
reactant
Smiles
COC1=C(C=CC=C1)NC(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The title compound was prepared with the analogous procedure

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C=CC=C1)N1C(=NC2=C1C=CC=C2)C
Measurements
Type Value Analysis
AMOUNT: MASS 60 mg
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 50.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.